Benzamide, N,N'-1,12-dodecanediylbis-
Description
Benzamide, N,N'-1,12-dodecanediylbis- is a bis-benzamide compound characterized by two benzamide moieties linked via a 12-carbon alkyl chain (1,12-dodecanediyl group). Its synthesis typically involves condensation reactions between benzamide derivatives and alkyl dihalides or diamines under controlled conditions.
Properties
CAS No. |
13880-42-7 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
N-(12-benzamidododecyl)benzamide |
InChI |
InChI=1S/C26H36N2O2/c29-25(23-17-11-9-12-18-23)27-21-15-7-5-3-1-2-4-6-8-16-22-28-26(30)24-19-13-10-14-20-24/h9-14,17-20H,1-8,15-16,21-22H2,(H,27,29)(H,28,30) |
InChI Key |
UWERUMFHBSULOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCCCCCCCCCCNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N,N’-1,12-dodecanediylbis- typically involves the reaction of benzoyl chloride with 1,12-diaminododecane. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of Benzamide, N,N’-1,12-dodecanediylbis- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N,N’-1,12-dodecanediylbis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, where nucleophiles replace the amide hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Substituted amides or esters.
Scientific Research Applications
Benzamide, N,N’-1,12-dodecanediylbis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of Benzamide, N,N’-1,12-dodecanediylbis- involves its interaction with molecular targets such as proteins and enzymes. The compound can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of protein function.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between Benzamide, N,N'-1,12-dodecanediylbis- and related compounds:
Key Research Findings and Trends
(i) Impact of Alkyl Chain Length
- Solubility and Toxicity : Shorter alkyl chains (e.g., 10-carbon in N,N'-1,10-decanediylbis-benzamide ) correlate with higher acute toxicity and irritancy compared to longer chains . The 12-carbon variant may exhibit reduced volatility and slower degradation, though direct data are lacking.
- Self-Assembly : Long alkyl chains (e.g., 12-carbon) enhance hydrophobic interactions, favoring micelle or crystal formation. This property is exploited in materials science for drug delivery systems .
(ii) Functional Group Modifications
- Stability : Benzamide derivatives with alkyl spacers are prone to hydrolysis under acidic conditions, as seen in glyoxal condensation studies .
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